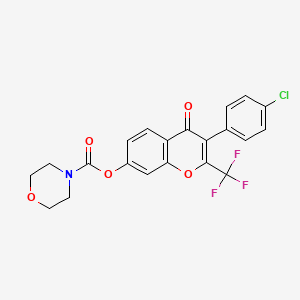
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as N-methyl-2-(4-methoxyphenoxy)-N′-((3-(oxadiazol-5-yl)methyl)furan-2-carbonyl)hydrazine.
Scientific Research Applications
Anticancer Activity
Compounds with the 1,2,4-oxadiazole moiety have been identified as potential therapeutic agents with potent anticancer properties. The presence of the furan-2-carboxamide group may enhance the compound’s ability to inhibit cancer cell growth by interfering with cellular signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer cells .
Antibacterial and Antifungal Properties
Derivatives of 1,2,4-oxadiazole, such as the compound , are known to exhibit significant antibacterial and antifungal activities. These properties make them valuable in the development of new antibiotics and antifungal agents, especially in the face of increasing antibiotic resistance .
Anti-inflammatory Effects
The structural features of this compound suggest it could act as an anti-inflammatory agent. By modulating the production of inflammatory mediators, it may have therapeutic potential in treating conditions characterized by chronic inflammation .
Immunological Modulation
The compound’s ability to affect immune responses makes it a candidate for immunomodulatory drugs. It could potentially be used to treat autoimmune diseases or to modulate the immune system in organ transplantation and other medical procedures where immune response needs to be controlled .
Neuroprotective Agent
Given the compound’s potential impact on inflammatory mediators, it may offer neuroprotective benefits. This could be particularly useful in brain disorders where neuroinflammation is a contributing factor, such as Alzheimer’s disease and other neurodegenerative conditions .
Metabolic Disease Treatment
Compounds with similar structures have been used as modulators in metabolic diseases. The compound could be explored for its efficacy in treating metabolic disorders, possibly by influencing pathways involved in glucose and lipid metabolism .
Antiviral Applications
While not directly linked to the compound , related indole derivatives have shown antiviral activity. It’s plausible that further research could uncover antiviral properties of this compound as well, potentially against a broad range of RNA and DNA viruses .
Antitubercular Activity
The compound’s structural similarity to other active molecules suggests it might also possess antitubercular activity. Investigating its efficacy against Mycobacterium tuberculosis could lead to new treatments for tuberculosis, a disease that remains a global health challenge .
properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-21-11-4-6-12(7-5-11)23-10-14-18-15(24-19-14)9-17-16(20)13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHOUUPTHSNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)
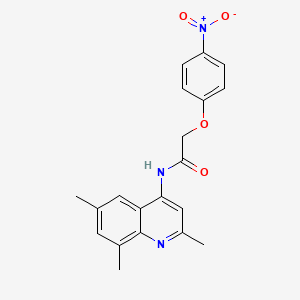
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)
![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)
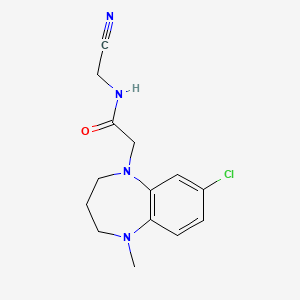
![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
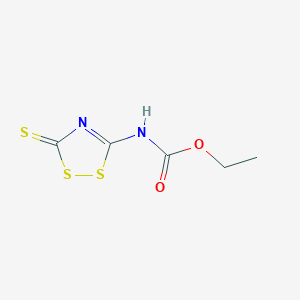
![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)
![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

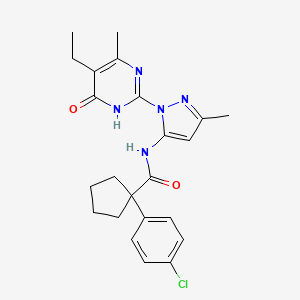
![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)
